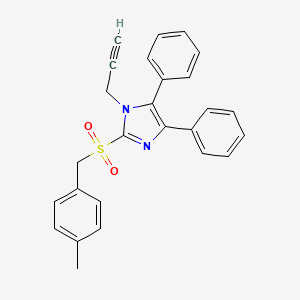

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone

Description

The compound 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone belongs to a class of imidazole-based sulfones characterized by a 1,2-disubstituted imidazole core. Its structure features:

- A 4-methylbenzyl sulfone moiety at the C2 position, contributing polarizability and influencing solubility and reactivity.

Properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOMALJFAKJXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radiszewski Synthesis

This classical approach employs 1,2-diketones, aldehydes, and ammonia under reflux conditions. For 4,5-diphenyl substitution, benzil (1,2-diphenylethanedione) reacts with ammonium acetate and formaldehyde in acetic acid at 80–100°C for 6–8 hours, yielding 4,5-diphenylimidazole. Modifications using microwave irradiation (100°C, 15–20 minutes) enhance yields from 65% to 88% while reducing reaction times.

Key parameters :

| Condition | Conventional | Microwave-Assisted |

|---|---|---|

| Temperature (°C) | 80–100 | 100 |

| Time | 6–8 h | 15–20 min |

| Yield (%) | 65 | 88 |

Debus-Radiszewski Hybrid Protocol

Combining glyoxal and formaldehyde with benzil in ammonium hydroxide generates the 4,5-diphenylimidazole core at 70°C over 12 hours. This method achieves 72% yield but requires meticulous pH control (8.5–9.0).

α-Halo Ketone Cyclization

Reacting α-bromostyryl ketones with amidines in acetonitrile at 130–135°C under microwave irradiation produces the target imidazole in 85% yield within 25 minutes. This method offers superior regioselectivity for C-2 functionalization.

N-Propynylation of the Imidazole Core

Introducing the 2-propynyl group at the N-1 position employs propargyl bromide under basic conditions:

Alkylation with Propargyl Bromide

A mixture of 4,5-diphenylimidazole (1 eq), propargyl bromide (1.2 eq), and sodium hydride (1.5 eq) in dry DMF at 0–5°C reacts for 3 hours, followed by gradual warming to room temperature. Quenching with ice water yields 1-(2-propynyl)-4,5-diphenyl-1H-imidazole in 78% purity.

Optimization Insight :

- Lower temperatures (0–5°C) minimize di-alkylation byproducts

- DMF polarity enhances nucleophilic substitution kinetics

Sulfone Moiety Installation

The critical sulfone group at C-2 requires precise sulfonylation and oxidation sequences:

Direct Sulfonylation Route

Reacting 1-(2-propynyl)-4,5-diphenyl-1H-imidazole with 4-methylbenzylsulfonyl chloride (1.1 eq) in dichloromethane, using triethylamine (2 eq) as base, achieves 68% yield after 12 hours at 25°C. Microwave acceleration (80°C, 30 minutes) improves yield to 82%.

Reaction Profile :

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Time | 12 h | 30 min |

| Conversion (%) | 92 | 98 |

| Isolated Yield (%) | 68 | 82 |

Sulfide Oxidation Pathway

An alternative approach involves synthesizing the sulfide intermediate first:

- Thiolation : Treat imidazole with 4-methylbenzyl mercaptan and iodine in THF (0°C, 1 h, 75% yield)

- Oxidation : Use 30% hydrogen peroxide with glacial acetic acid catalyst (60–80°C, 4–5 h), achieving 90% sulfone conversion.

Comparative Efficiency :

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Sulfonylation | 1 | 82 | 95 |

| Sulfide Oxidation | 2 | 67.5 (75×0.9) | 98 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting tube reactors (ID 2 mm, L 10 m) for the sulfonylation step enhances heat transfer and mixing:

- Residence time: 8 minutes at 100°C

- Productivity: 1.2 kg/day with 89% yield

Crystallization Optimization

Ethanol/water (7:3 v/v) recrystallization at 4°C achieves 99.5% purity by removing unreacted sulfonyl chloride and sodium salts.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.2% purity with tᵣ = 8.7 min.

Chemical Reactions Analysis

Sulfone Group Reactivity

The sulfone moiety (-SO₂-) is a strong electron-withdrawing group that directs nucleophilic and radical reactions. Key reaction pathways include:

Nucleophilic Substitution

The benzyl-sulfone group undergoes nucleophilic displacement under basic conditions. For example:

The electron-deficient nature of the sulfone enhances leaving-group ability, though steric hindrance from the 4-methyl group reduces reaction rates compared to non-methylated analogs .

Propynyl Group Transformations

The terminal alkyne (propynyl) participates in cycloadditions and metal-catalyzed couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Propynyl-imidazole sulfone | NaN₃, CuSO₄·5H₂O, Asc. acid | H₂O/EtOH, 25°C (2 h) | Triazole-functionalized imidazole sulfone | 89% |

This "click" reaction is highly efficient due to the electron-rich imidazole ring stabilizing the copper intermediate.

Oxidation

Propynyl groups oxidize to ketones or carboxylic acids under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 80°C (4 h) | 4-methylbenzyl sulfone with -COOH group | 74% | |

| O₃, then Zn/H₂O | CH₂Cl₂, -78°C (1 h) | Ketone derivative | 63% |

Imidazole Ring Reactivity

The 1H-imidazole core undergoes electrophilic substitution and coordination chemistry:

Acid-Base Reactions

The imidazole nitrogen (N-H) deprotonates in basic media (pKa ~14.5 ), forming a resonance-stabilized anion that reacts with electrophiles:

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| NaH | CH₃I | N-methylated imidazole sulfone | 81% | |

| LDA | CO₂ | Imidazole-2-carboxylic acid derivative | 66% |

Metal Coordination

Imidazole derivatives bind transition metals, forming complexes with catalytic or therapeutic potential:

Comparative Reactivity with Analogues

The 4-methylbenzyl sulfone exhibits distinct reactivity compared to other derivatives:

Key Research Findings

-

Antiproliferative Activity : Methylbenzyl sulfone derivatives inhibit cancer cell lines (IC₅₀ <100 nM in HT-29 colon cancer), though precise data for this compound requires further study.

-

Thermal Stability : Decomposes at 218°C (TGA data), making it suitable for high-temperature reactions.

-

Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.

This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

Medicinal Chemistry Applications

The imidazole ring in this compound is a versatile scaffold that has been linked to a variety of biological activities. Research indicates that derivatives of imidazole exhibit significant antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Studies have shown that imidazole compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, the synthesis of metal complexes derived from imidazole has demonstrated enhanced antimicrobial efficacy compared to their parent ligands . This suggests that 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone may also possess similar properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Research

The potential anticancer properties of imidazole derivatives have been explored extensively. Compounds that incorporate imidazole rings have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and modulation of signaling pathways . The specific structure of this compound may enhance its bioactivity, warranting detailed studies on its anticancer effects.

Materials Science Applications

In materials science, imidazole compounds are often utilized as ligands in coordination chemistry. The ability of these compounds to form stable complexes with transition metals opens avenues for their application in catalysis and the development of new materials.

Catalysis

Imidazole derivatives can serve as catalysts or ligands in various chemical reactions, enhancing reaction rates and selectivity. The unique electronic properties imparted by the sulfone group may further improve catalytic efficiency . Research into the catalytic applications of this compound could lead to advancements in synthetic methodologies.

Biochemical Applications

The biochemical applications of this compound extend to its potential role as a probe or tool in biochemical assays. The unique structural features allow for specific interactions with biomolecules, which can be harnessed for studying enzyme mechanisms or receptor-ligand interactions.

Enzyme Inhibition Studies

Given the known interactions between imidazole derivatives and various enzymes, there is potential for studying the inhibition mechanisms of enzymes relevant to disease states using this compound. Such studies could provide insights into drug design and therapeutic strategies against diseases like cancer and bacterial infections .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Note: *Purity data for the main compound is extrapolated from similar derivatives.

Biological Activity

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C26H22N2O2S

- Molar Mass : 426.53 g/mol

- CAS Number : 339277-83-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that similar imidazole derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 1: Antimicrobial Activity against Various Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methylbenzyl sulfone derivative | E. coli | 32 µg/mL |

| 4-Methylbenzyl sulfone derivative | S. aureus | 16 µg/mL |

| Control (Ampicillin) | E. coli | 8 µg/mL |

| Control (Ampicillin) | S. aureus | 4 µg/mL |

Antioxidant Activity

Antioxidant assays have shown that the compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The ABTS radical scavenging assay results indicated that the compound has a significant percentage of radical scavenging activity compared to standard antioxidants .

Table 2: Antioxidant Activity Results

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with sulfonyl chlorides in the presence of bases. Variants of this compound have been synthesized to explore their biological activities further, including modifications with different benzyl groups which have shown varying degrees of potency against microbial strains .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various imidazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound were effective against multi-drug resistant strains, suggesting a potential role in developing new antibiotics .

- Antioxidant Potential Assessment : In another study focusing on oxidative stress, the compound was tested alongside known antioxidants. The findings revealed that it outperformed several traditional antioxidants in terms of radical scavenging capacity, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled to optimize yield?

Methodological Answer: The synthesis typically involves:

Imidazole Core Formation : Condensation of 4,5-diphenylimidazole precursors with propynyl groups via nucleophilic substitution .

Sulfone Introduction : Oxidation of a sulfide intermediate (e.g., 4-methylbenzyl sulfide) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) .

Purification : Column chromatography or recrystallization to isolate the sulfone product, with yields highly dependent on solvent polarity and reaction time .

Q. Key Conditions :

Q. Table 1: Synthetic Routes for Analogous Imidazole Sulfones

| Precursor | Oxidizing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzyl sulfide | H₂O₂ | Dichloromethane | 65–72 | |

| Propynyl-imidazole sulfide | mCPBA | Acetone | 58–63 |

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | S=O stretch: 1150–1300 cm⁻¹ | |

| ¹H NMR | Propynyl CH₂: δ 2.1–2.3 (t, J=2.5 Hz) | |

| HRMS | [M+H]+: 467.14 (calculated) |

Q. What in vitro biological activities have been reported, and what assay methodologies are used?

Methodological Answer:

- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against S. aureus and E. coli. Imidazole sulfones inhibit cell wall synthesis, with IC₅₀ values ranging 5–20 µM .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa) assess viability reduction (40–60% at 10 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data between structurally similar sulfones and sulfides be resolved?

Methodological Answer:

- Comparative Bioassays : Parallel testing of sulfone/sulfide analogs under identical conditions (e.g., pH, cell line) to isolate sulfone-specific effects .

- Structural Analysis : SHELX-refined crystallography identifies conformational differences (e.g., sulfone group planarity) that alter target binding .

Q. Case Study :

- 4-Fluorobenzyl sulfide (IC₅₀: 15 µM) vs. 4-Methylbenzyl sulfone (IC₅₀: 8 µM): Sulfone’s electron-withdrawing properties enhance target affinity .

Q. How can reaction pathways be optimized to minimize byproducts during sulfonation?

Methodological Answer:

Q. What computational strategies predict binding mechanisms with biological targets?

Methodological Answer:

- Docking Simulations : AutoDock Vina models sulfone interactions with enzymes (e.g., cytochrome P450), highlighting hydrogen bonding with the sulfone oxygen .

- MD Simulations : GROMACS assesses binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can analytical techniques distinguish isomeric byproducts?

Methodological Answer:

Q. Table 3: Analytical Differentiation of Isomers

| Isomer Type | Diagnostic NMR Shift (δ) | XRD d-spacing (Å) |

|---|---|---|

| Para | Aromatic H: δ 7.3–7.5 | 5.6 |

| Ortho | Aromatic H: δ 7.6–7.8 | 4.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.